molecular formula C11H14BrNO4S B8054191 Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

Cat. No. B8054191
M. Wt: 336.20 g/mol
InChI Key: IDXKUXMHTVOXIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C11H14BrNO4S and its molecular weight is 336.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : Some studies focus on synthesizing various pharmaceutical compounds using related chemical structures. For instance, Magata et al. (2017) achieved enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, showcasing the compound's role in synthesizing complex molecules with potential pharmaceutical applications (Magata et al., 2017).

  • Pharmacologically Active Derivatives : Chapman et al. (1971) worked on pharmacologically active benzo[b]thiophen derivatives, which include variations of the compound . Their research provides insights into the pharmaceutical potential of such derivatives (Chapman et al., 1971).

  • Formation of Tertiary Amines : Pevzner (2003) reported on the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents, highlighting the compound's role in forming tertiary amines, which are valuable in various chemical processes (Pevzner, 2003).

  • Mass Spectroscopy Studies : Klyba et al. (2019) conducted a study involving electron impact and chemical ionization mass spectra of related compounds, indicating its use in analytical chemistry for understanding molecular structures (Klyba et al., 2019).

  • X-ray Diffraction Structures : Morais et al. (2012) described the X-ray diffraction structures of regioisomers of N-Methylated Benzimidazole Compounds, which are related to the chemical structure . This demonstrates the compound's utility in studying molecular and crystal structures (Morais et al., 2012).

properties

IUPAC Name

methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-8-6(9(14)16-4)5-7(12)18-8/h5H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKUXMHTVOXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(S1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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